Product packaging for rac-Lipoic Acid Impurity 1 (S-Oxide)(Cat. No.:)

rac-Lipoic Acid Impurity 1 (S-Oxide)

Cat. No.: B15389422
M. Wt: 444.7 g/mol
InChI Key: SIFREJFZNYHRNO-UHFFFAOYSA-N
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Description

rac-Lipoic Acid Impurity 1 (S-Oxide) (CAS 108015-78-7) is a sulfoxide derivative of rac-lipoic acid, a dithiolane-containing compound used in therapeutic applications for its antioxidant properties . This impurity arises during the synthesis or degradation of lipoic acid and is structurally characterized by the oxidation of one sulfur atom in the dithiolane ring, forming a sulfoxide group. Its molecular formula is C₈H₁₄O₃S₂, with a molar mass of 238.33 g/mol .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28O6S4 B15389422 rac-Lipoic Acid Impurity 1 (S-Oxide)

Properties

Molecular Formula

C16H28O6S4

Molecular Weight

444.7 g/mol

IUPAC Name

5-(1-oxodithiolan-3-yl)pentanoic acid;5-(2-oxodithiolan-3-yl)pentanoic acid

InChI

InChI=1S/2C8H14O3S2/c9-8(10)4-2-1-3-7-5-6-13(11)12-7;9-8(10)4-2-1-3-7-5-6-12-13(7)11/h2*7H,1-6H2,(H,9,10)

InChI Key

SIFREJFZNYHRNO-UHFFFAOYSA-N

Canonical SMILES

C1CSS(=O)C1CCCCC(=O)O.C1CS(=O)SC1CCCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural and functional differences between rac-Lipoic Acid Impurity 1 (S-Oxide) and related compounds are outlined below:

Table 1: Comparative Analysis of rac-Lipoic Acid Impurity 1 (S-Oxide) and Analogues

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Structural Features Origin/Context
rac-Lipoic Acid Impurity 1 (S-Oxide) 108015-78-7 C₈H₁₄O₃S₂ 238.33 Mono-sulfoxidized dithiolane ring Oxidation product of rac-lipoic acid
rac-Lipoic Acid Impurity 3 (S-Oxide) 17370-41-1 C₈H₁₄O₄S₂ 238.32 Di-sulfoxidized or sulfone-modified dithiolane Higher oxidation state of sulfur
R-Lipoic Acid Impurity 1 (S-Oxide) 188745-24-6 C₈H₁₄O₃S₂ 238.33 Stereoisomer of rac-Impurity 1 (R-configuration) Enantiomeric impurity in R-lipoic acid
Thioctic Acid Impurity A 1204245-29-3 C₈H₁₄O₂S₃ 246.39 Trithiane ring instead of dithiolane Structural isomer
Dihydrolipoic Acid 462-20-4 C₈H₁₆O₂S₂ 208.34 Reduced dithiol (no disulfide bond) Metabolic derivative of lipoic acid

Key Differences and Implications

Oxidation State :

  • Impurity 1 (S-Oxide) contains a single sulfoxide group, whereas Impurity 3 (S-Oxide) (CAS 17370-41-1) exhibits either di-sulfoxidation or a sulfone modification, as indicated by its molecular formula C₈H₁₄O₄S₂ . This higher oxidation state reduces its lipophilicity compared to Impurity 1, affecting solubility and chromatographic behavior.

Stereochemistry :

  • R-Lipoic Acid Impurity 1 (S-Oxide) (CAS 188745-24-6) shares the same molecular formula as rac-Impurity 1 but differs in stereochemistry, which may influence its biological activity and interaction with enantioselective drug targets .

Structural Isomerism :

  • Thioctic Acid Impurity A (CAS 1204245-29-3) replaces the dithiolane ring with a trithiane structure, altering its reactivity and stability. This impurity is less polar than sulfoxide derivatives due to the absence of oxygenated sulfur .

Functional Groups :

  • Dihydrolipoic Acid (CAS 462-20-4) lacks the disulfide bond, making it a stronger reducing agent. It is often used as a reference standard to study the redox dynamics of lipoic acid .

Analytical Differentiation

Chromatographic and spectroscopic methods are critical for distinguishing these impurities:

  • HPLC : Impurity 1 (S-Oxide) elutes earlier than dihydrolipoic acid due to its lower polarity .
  • Mass Spectrometry : Impurity 3 (S-Oxide) shows a distinct fragmentation pattern owing to its additional oxygen atom .
  • NMR : The sulfoxide group in Impurity 1 produces characteristic chemical shifts (δ 2.7–3.1 ppm for S=O) .

Regulatory and Stability Considerations

  • Stability : Sulfoxide impurities like rac-Impurity 1 are prone to further oxidation under light or heat, necessitating controlled storage conditions .

Q & A

Q. How can researchers design studies to elucidate the impurity’s role in metabolic pathways?

  • Methodological Answer :
  • Isotope Tracing : Incubate 13^{13}C-labeled impurity with hepatocyte cultures and track incorporation into TCA cycle intermediates via LC-HRMS.
  • Gene Knockdown Models : Use siRNA to silence enzymes like dihydrolipoamide dehydrogenase (DLD) and assess impurity accumulation .

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